ADB-PINACA pentanoic acid metabolite is a significant compound derived from the synthetic cannabinoid ADB-PINACA, which is known for its potent psychoactive effects. This metabolite is primarily identified in biological samples, particularly urine, as a marker for ADB-PINACA intake. The compound's structure and metabolic pathways are essential for understanding its pharmacological effects and potential applications in forensic toxicology.
ADB-PINACA pentanoic acid metabolite originates from the metabolism of ADB-PINACA, which itself is an analog of the synthetic cannabinoid AKB48. The metabolism of ADB-PINACA involves various biochemical transformations that yield several metabolites, including the pentanoic acid variant. Studies have documented the presence of this metabolite in urine samples from individuals who have ingested ADB-PINACA, indicating its relevance in toxicological assessments .
ADB-PINACA pentanoic acid metabolite falls under the category of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis but often exhibit significantly different pharmacological profiles. The classification of this metabolite is crucial for legal and medical contexts, especially concerning drug testing and forensic investigations.
The synthesis of ADB-PINACA pentanoic acid metabolite can be understood through its metabolic pathways rather than traditional chemical synthesis methods. In vivo studies have shown that ADB-PINACA undergoes phase I metabolism primarily through hydroxylation and carboxamide hydrolysis, leading to the formation of various metabolites, including the pentanoic acid derivative .
The metabolic process typically involves:
These reactions are facilitated by enzymes such as carboxylesterase 1, which plays a pivotal role in hydrolyzing the amide bonds .
The compound features a complex structure that includes:
The primary chemical reactions involving ADB-PINACA pentanoic acid metabolite include:
Metabolite profiling studies utilize high-resolution mass spectrometry techniques to identify and quantify these reactions in biological matrices, providing insights into the metabolic fate of ADB-PINACA .
The mechanism of action for ADB-PINACA and its metabolites, including the pentanoic acid variant, primarily involves interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. These interactions lead to various psychoactive effects typical of cannabinoid substances.
Research indicates that synthetic cannabinoids like ADB-PINACA can produce stronger effects compared to natural cannabinoids due to their higher affinity for cannabinoid receptors. The pentanoic acid metabolite may also exhibit unique pharmacological properties due to its structural characteristics .
ADB-PINACA pentanoic acid metabolite has significant applications in:
Synthetic cannabinoids (SCs) represent a rapidly evolving class of novel psychoactive substances designed to mimic Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Since 2008, over 224 synthetic cannabinoids have been identified in global drug markets, with new analogs continually emerging to circumvent legal restrictions [1] [6]. These compounds are typically sprayed onto plant material and sold under brand names like "Spice" or "K2," misleadingly marketed as "legal" cannabis alternatives. Unlike natural cannabis, SCs exhibit higher binding affinity and efficacy at cannabinoid receptors, leading to more potent and unpredictable physiological effects [4] [6]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and UN Office on Drugs and Crime (UNODC) consistently identify SCs as major contributors to public health crises, with specific analogs like MDMB-4en-PINACA accounting for 42% of reported SC cases in 2021 [1].
Table 1: Evolution of Regulated Synthetic Cannabinoids
Generation | Representative Compounds | Primary Structural Features | Year First Detected |
---|---|---|---|
First Wave | JWH-018, CP-47,497 | Naphthoylindoles | 2008–2010 |
Second Wave | AM-2201, UR-144 | Cyclohexylphenols | 2010–2013 |
Third Wave | AB-PINACA, ADB-PINACA | Indazole/Indole carboxamides | 2013–present |
Fourth Wave | MDMB-4en-PINACA, 5F-ADB | Tert-leucine derivatives | 2017–present |
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a third-generation synthetic cannabinoid featuring an indazole-3-carboxamide core linked to a tert-leucine amino acid moiety. This molecular architecture enables high-affinity interactions with cannabinoid receptors CB1 and CB2 [3]. Pharmacological characterization reveals exceptional potency, with EC50 values of 0.52 nM at CB1 and 0.88 nM at CB2 receptors—significantly lower than THC's micromolar-range affinity [3] [5]. This high potency arises from:
Metabolic transformation occurs predominantly via hepatic cytochrome P450 enzymes, generating >19 identified metabolites. The pentanoic acid metabolite (5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid) results from ω-hydroxylation followed by oxidation of the terminal pentyl chain to a carboxylic acid [5] [9]. This transformation alters molecular properties critical for detection: molecular weight increases to 374.40 g/mol (C19H26N4O4), and the carboxylic acid group enhances water solubility, facilitating renal excretion [7] [9].
Table 2: Structural and Pharmacological Comparison of ADB-PINACA and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | CB1 EC50 (nM) | CB2 EC50 (nM) | Primary Metabolic Route |
---|---|---|---|---|---|
ADB-PINACA (parent) | C19H28N4O2 | 344.46 | 0.52 | 0.88 | N/A |
5-hydroxypentyl metabolite | C19H28N4O3 | 360.46 | 14–787 | 5.5–291 | Hydroxylation |
Pentanoic acid metabolite | C19H26N4O4 | 374.40 | Inactive | Inactive | Oxidation of pentyl terminal |
4-keto metabolite | C19H26N4O3 | 358.44 | 23–291 | 17–55 | Hydroxylation + dehydrogenation |
Identification of the ADB-PINACA pentanoic acid metabolite is critical in toxicology for three principal reasons:
Extended Detection Windows: The pentanoic acid metabolite persists significantly longer in biological matrices than the parent compound. Studies of MDMB-4en-PINACA (structurally similar) show plasma detection windows exceeding 6 hours post-administration at 0.5 mg/kg doses, while the parent compound clears rapidly [1]. This metabolite's polarity facilitates urinary excretion, making it ideal for urine-based drug screening programs.
Analytical Specificity: As a major metabolite, its presence confirms ADB-PINACA consumption rather than incidental exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols specifically target this metabolite using transitions such as m/z 375.2→232.1 and 375.2→145.0, providing unambiguous identification amidst biological matrices [2] [5]. Certified reference materials (e.g., Cerilliant® S-121, 100 μg/mL in methanol) enable standardized quantification in forensic laboratories [2].
Retrospective Exposure Assessment: Stability studies confirm the pentanoic acid metabolite remains detectable in frozen (-20°C) biological samples for >12 months, facilitating post-incident analysis of intoxication cases. This is particularly valuable in emergency settings where patients present with delayed symptoms [2] [9].
Table 3: Analytical Parameters for Detecting ADB-PINACA Pentanoic Acid Metabolite
Analytical Technique | Sample Preparation | Key Parameters | Detection Limit | Primary Applications |
---|---|---|---|---|
LC-MS/MS (QqQ) | SPE or dilute-and-shoot | MRM: m/z 375.2→232.1 (quantifier) | 0.1 ng/mL | Clinical toxicology, UDT |
GC-MS | Derivatization (BSTFA) | m/z 232, 303, 375 (characteristic ions) | 5 ng/mL | Postmortem analysis |
HRMS (QTOF) | Protein precipitation | Exact mass 374.1953 (error <2 ppm) | 0.5 ng/mL | Metabolite discovery, NPS screening |
Immunoassay | None (direct screening) | Cross-reactivity studies (typically <5%) | Variable | Workplace drug testing |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8